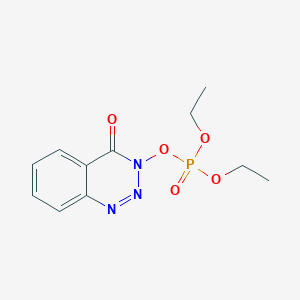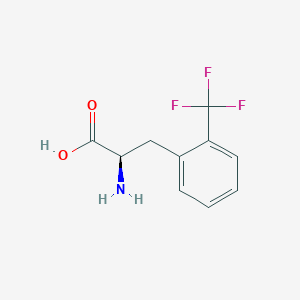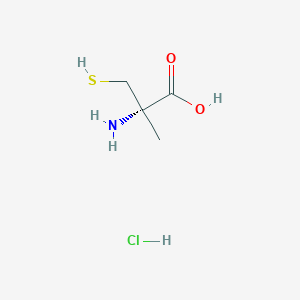
2-Fluoro-L-phenylalanine
Overview
Description
2-Fluoro-L-phenylalanine is a phenylalanine derivative . It is a non-proteinogenic alpha-amino acid and a member of monofluorobenzenes .
Synthesis Analysis
The synthesis of 2-Fluoro-L-phenylalanine involves several steps. One method involves the use of [18F]fluoride, with corresponding precursors being fluorinated by isotopic exchange . This is followed by the removal of an activating formyl group with Rh (PPh 3) 3 Cl and subsequent hydrolysis of protecting groups in acidic medium . Another method involves the use of enzyme-catalyzed synthesis methods, with the direct formation of the C-F bond by fluorinase being the most effective and promising method .
Molecular Structure Analysis
2-Fluoro-L-phenylalanine has a molecular weight of 183.18 and its empirical formula is C9H10FNO2 . It contains a total of 23 bonds, including 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 1 hypohalogenide (aliphatic) .
Chemical Reactions Analysis
The chemical reactions involving 2-Fluoro-L-phenylalanine are complex and can involve multiple steps. For instance, the enantiospecific synthesis of 2-[18F]fluoro-L-phenylalanine and 2-[18F]fluoro-L-tyrosine involved isotopic exchange starting from [18F]fluoride .
Physical And Chemical Properties Analysis
2-Fluoro-L-phenylalanine is a solid at room temperature . It has a molecular weight of 183.18 and its empirical formula is C9H10FNO2 . More specific physical and chemical properties such as melting point, boiling point, and solubility would require further investigation.
Scientific Research Applications
Molecular Imaging
The radiolabeled 2-[18F]-fluoro-L-phenylalanine is synthesized as a promising radiopharmaceutical agent for molecular imaging by positron emission tomography (PET) .
Boron Neutron Capture Therapy (BNCT)
4-Borono-2-[18F]fluoro-L-phenylalanine ([18F]FBPA) was developed for monitoring the pharmacokinetics of 4-10B-borono-L-phenylalanine (10B-BPA) used in BNCT with PET . The tumor-imaging potential of [18F]FBPA was demonstrated in various animal models .
Cancer Treatment
BNCT is an anti-cancer treatment that is based on the 10B(n, α)7Li reaction in tumors . The high linear energy transfer of the α and 7Li particles generated upon the irradiation of 10B . 2-Fluoro-L-phenylalanine plays a crucial role in this process .
Future Directions
Fluorinated compounds like 2-Fluoro-L-phenylalanine are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . Therefore, the synthesis of fluorides has attracted more and more attention from biologists and chemists .
Mechanism of Action
Target of Action
The primary target of 2-Fluoro-L-phenylalanine is the L-type amino acid transporters . These transporters are responsible for the uptake of large neutral amino acids, including phenylalanine, into cells .
Mode of Action
2-Fluoro-L-phenylalanine is incorporated into cells primarily through L-type amino acid transporters . Once inside the cell, it may interact with various biochemical pathways, potentially altering their function .
Biochemical Pathways
It’s known that phenylalanine plays a crucial role in the biosynthesis of other amino acids and neurotransmitters . Therefore, the introduction of a fluorine atom into phenylalanine could potentially affect these pathways .
Pharmacokinetics
The pharmacokinetics of 2-Fluoro-L-phenylalanine have been studied using positron emission tomography (PET) . The compound is metabolically stable and shows higher accumulation in certain types of tumors, such as melanomas, compared to non-melanoma tumors . This suggests that the compound’s bioavailability may be influenced by the type of tissue it is administered to .
Result of Action
Its accumulation in certain types of tumors suggests that it may have potential as a diagnostic or therapeutic agent .
Action Environment
The action of 2-Fluoro-L-phenylalanine can be influenced by various environmental factors. For example, the compound’s uptake into cells is mediated by L-type amino acid transporters, which can be influenced by factors such as pH and the presence of other amino acids . Additionally, the compound’s stability and efficacy may be affected by the specific biochemical environment within the cell .
properties
IUPAC Name |
(2S)-2-amino-3-(2-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCRCTMDYITATC-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301313089 | |
| Record name | 2-Fluoro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301313089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-L-phenylalanine | |
CAS RN |
19883-78-4 | |
| Record name | 2-Fluoro-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19883-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301313089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Phenylalanine, 2-fluoro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















